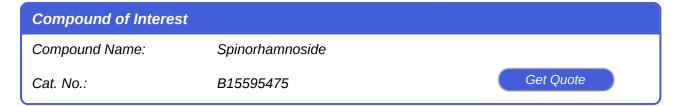


Spinorhamnoside: A Comparative Review of its Properties

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For Researchers, Scientists, and Drug Development Professionals

Spinorhamnoside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative overview of **Spinorhamnoside**, examining its biological activities and properties in relation to its structural analogs. The information presented herein is based on available experimental data for closely related acylated kaempferol glycosides, which are presumed to share structural and functional similarities with **Spinorhamnoside**, given the limited direct research on this specific compound.

Understanding Spinorhamnoside

Spinorhamnoside, with the chemical formula C₃₄H₄₀O₁₅, is classified as an acylated flavonoid glycoside. Its core structure is based on kaempferol, a well-studied flavonol, which is attached to a rhamnose sugar moiety. The "spino" prefix likely refers to an additional acyl group attached to the sugar, a common modification in natural flavonoids that can significantly influence their biological activity. Acylation can enhance the lipophilicity of flavonoid glycosides, potentially improving their bioavailability and interaction with cellular targets.

Comparative Biological Activities

The biological activities of **Spinorhamnoside** can be inferred from studies on other acylated kaempferol rhamnosides. These activities are often compared to the non-acylated parent compound, kaempferol-3-O-rhamnoside, and the aglycone, kaempferol, to understand the



structure-activity relationship. The primary activities of interest include antioxidant, antiinflammatory, antimicrobial, and anticancer effects.

Data Presentation

The following tables summarize the quantitative data on the biological activities of kaempferol and its derivatives, providing a framework for understanding the potential efficacy of **Spinorhamnoside**.

Table 1: Comparative Antioxidant Activity

Compound	Assay	IC ₅₀ (μg/mL)	Reference
Kaempferol	DPPH radical scavenging	5.8	[1]
Kaempferol-3-O-rhamnoside	DPPH radical scavenging	14.6	[2]
Acylated Kaempferol Glycoside (proxy for Spinorhamnoside)	DPPH radical scavenging	Generally enhanced	[3]
Quercetin (positive control)	DPPH radical scavenging	4.5	[1]

Table 2: Comparative Anti-inflammatory Activity

Compound	Assay	Inhibition (%)	Concentration	Reference
Kaempferol	COX-2 Inhibition	50	10 μΜ	[4]
Kaempferol-3-O- glucorhamnoside	LPS-induced NO production	~50	50 μΜ	[5]
Diclofenac (positive control)	Carrageenan- induced paw edema	45	10 mg/kg	[6]



Table 3: Comparative Anticancer Activity

Compound	Cell Line	IC ₅₀ (μg/mL)	Reference
Kaempferol	MCF-7 (Breast Cancer)	15.2	[7]
Kaempferol-3-O-rhamnoside (Afzelin)	Ehrlich Ascites Carcinoma	~12.5 (at 50 mg/kg)	[2][8]
Acylated Kaempferol Glycoside (proxy for Spinorhamnoside)	Various	Potentially enhanced	[4]
Cisplatin (positive control)	H460 (Lung Cancer)	2.5	[7]

Table 4: Comparative Antimicrobial Activity

Compound	Microorganism	MIC (μg/mL)	Reference
Kaempferol derivatives	Staphylococcus aureus	16-128	[9]
Kaempferol derivatives	Candida albicans	32-512	[9]
Gentamicin (positive control)	Staphylococcus aureus	0.25-1	[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the context of flavonoid bioactivity assessment.

Antioxidant Activity Assays



- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method spectrophotometrically measures the scavenging of the stable DPPH radical. A solution of DPPH in methanol is mixed with the test compound. The reduction of DPPH is followed by monitoring the decrease in absorbance at 517 nm. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then calculated.[10]
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
 The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The test compound is added to the ABTS radical solution, and the decrease in absorbance is measured at 734 nm. The antioxidant capacity is often expressed as Trolox equivalents.[11]
- FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.[10]

Anti-inflammatory Activity Assays

- Inhibition of Pro-inflammatory Enzymes (COX, LOX): The inhibitory activity of a compound
 on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes can be measured using
 commercially available assay kits. These assays typically involve monitoring the production
 of prostaglandins or leukotrienes from arachidonic acid.
- Measurement of Nitric Oxide (NO) Production: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) are treated with the test compound. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[12]

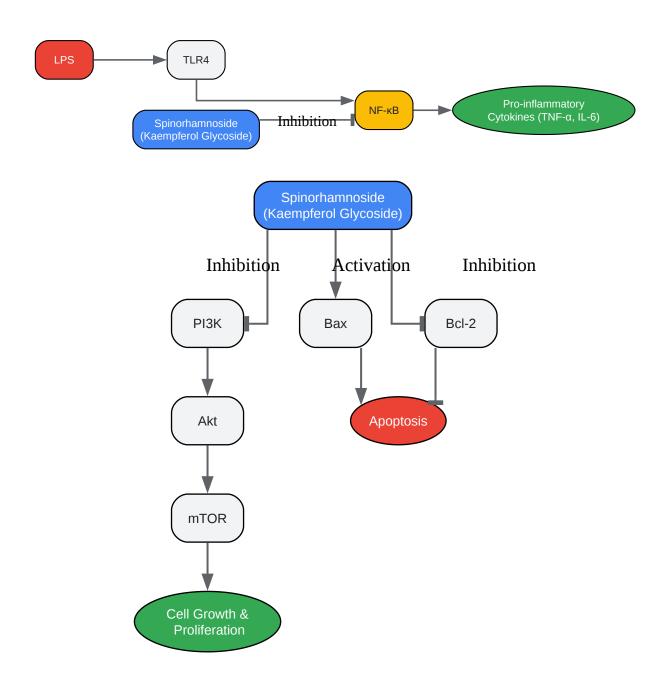
Anticancer Activity Assay

• MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After incubation, MTT is added, which is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm), and the IC₅₀ value is determined.[13]

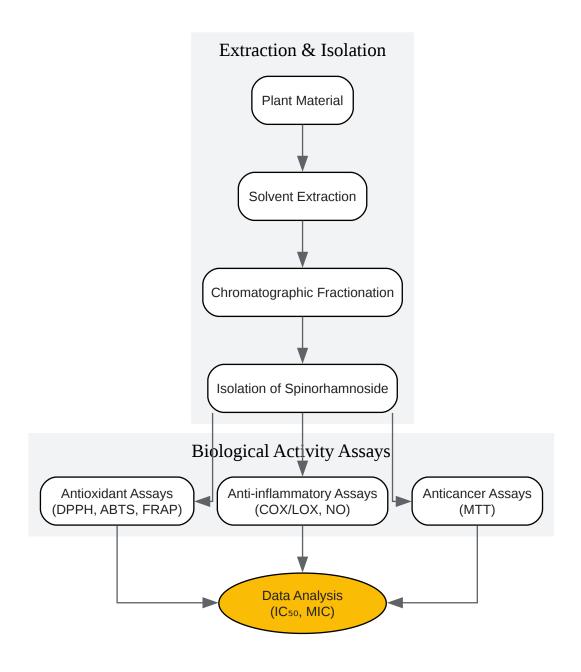


Mandatory Visualizations Signaling Pathway Diagrams

The biological effects of kaempferol and its derivatives are often mediated through the modulation of key cellular signaling pathways.







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Validation & Comparative





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